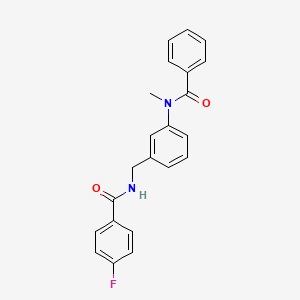
4-(3-Fluoropropoxy)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Fluoropropoxy)phenol is an organic compound with the molecular formula C9H11FO2 and a molecular weight of 170.18 g/mol It is a substituted phenol, where the phenol group is attached to a 3-fluoropropoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoropropoxy)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild and convenient conditions . The reaction is scalable and can be performed at room temperature with a short reaction time.
Industrial Production Methods
Industrial production of this compound typically involves the nucleophilic aromatic substitution of aryl halides, transition-metal catalyzed processes, or the hydroxylation of benzene . These methods are optimized for large-scale production, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
4-(3-Fluoropropoxy)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents such as chromic acid.
Reduction: Quinones can be reduced back to hydroquinones.
Electrophilic Aromatic Substitution: The hydroxyl group in phenols activates the aromatic ring towards electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Chromic acid, hydrogen peroxide.
Reduction: Sodium borohydride, hydrogen gas.
Substitution: Nitric acid, halogens (e.g., bromine, chlorine).
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro-phenols, halogenated phenols.
科学的研究の応用
4-(3-Fluoropropoxy)phenol has several scientific research applications:
作用機序
The mechanism of action of 4-(3-Fluoropropoxy)phenol involves its interaction with molecular targets and pathways. As a phenolic compound, it can act as an antioxidant by donating hydrogen atoms or electrons to neutralize free radicals . This activity helps in preventing oxidative stress-related damage in biological systems. Additionally, it may modulate signaling pathways involved in inflammation and cancer progression .
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)phenol: Similar in structure but with a trifluoromethyl group instead of a fluoropropoxy group.
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
Uniqueness
4-(3-Fluoropropoxy)phenol is unique due to the presence of the 3-fluoropropoxy group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific applications in research and industry .
特性
分子式 |
C9H11FO2 |
|---|---|
分子量 |
170.18 g/mol |
IUPAC名 |
4-(3-fluoropropoxy)phenol |
InChI |
InChI=1S/C9H11FO2/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5,11H,1,6-7H2 |
InChIキー |
OUEYVIVSYJNUHS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1O)OCCCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


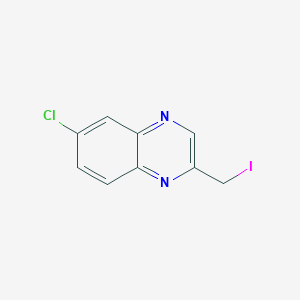
![5,10-Diphenyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B13090653.png)

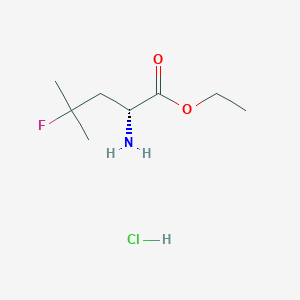
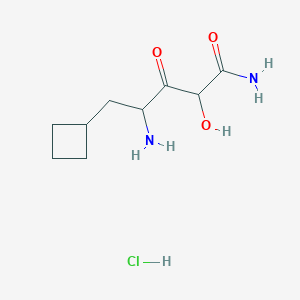
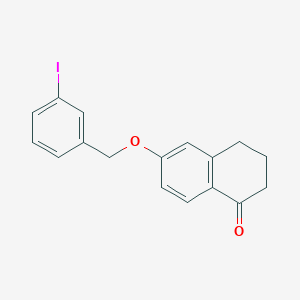
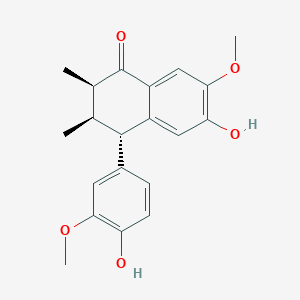
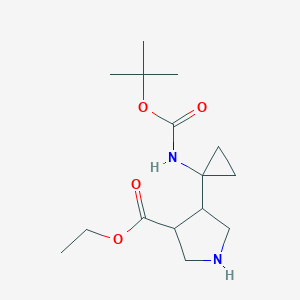
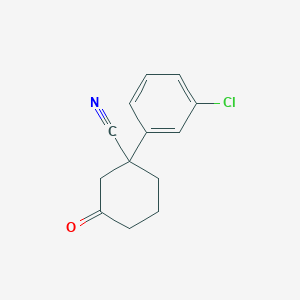
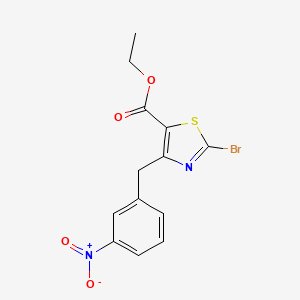
![3-Chloro-[1,1'-biphenyl]-2,4-diol](/img/structure/B13090693.png)
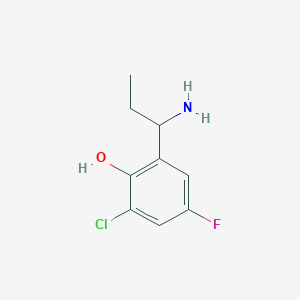
![2-(2-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B13090710.png)
